1,1-Dimethyl-4-acetylpiperazinium iodide

Description

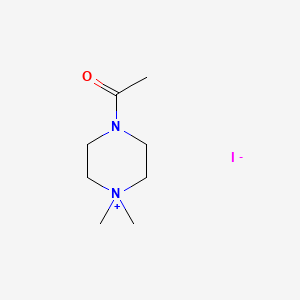

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-(4,4-dimethylpiperazin-4-ium-1-yl)ethanone;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N2O.HI/c1-8(11)9-4-6-10(2,3)7-5-9;/h4-7H2,1-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXBLRKDEHGKPAC-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CC[N+](CC1)(C)C.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17IN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

61167-35-9 (Parent) | |

| Record name | 1-Acetyl-4-methylpiperazine methiodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075667844 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID20997105 | |

| Record name | 4-Acetyl-1,1-dimethylpiperazin-1-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20997105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75667-84-4 | |

| Record name | 1-Acetyl-4-methylpiperazine methiodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075667844 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Acetyl-1,1-dimethylpiperazin-1-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20997105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: 1,1-Dimethyl-4-acetylpiperazinium iodide

CAS Number: 75667-84-4

This technical guide provides a comprehensive overview of 1,1-Dimethyl-4-acetylpiperazinium iodide, a quaternary ammonium (B1175870) salt and a structural analog of the neurotransmitter acetylcholine (B1216132).[1] Intended for researchers, scientists, and professionals in drug development, this document details the compound's physicochemical properties, its primary biological target and mechanism of action, and protocols for key experiments that elucidate its pharmacological profile.

Physicochemical and Biological Properties

This compound, also known as 4-Acetyl-1,1-dimethylpiperazin-1-ium iodide, is a nicotinic acetylcholine receptor (nAChR) agonist. It is a valuable research tool for investigating the function and regulation of nAChRs, particularly the α4β2 subtype.

| Property | Value | Source(s) |

| CAS Number | 75667-84-4 | |

| Molecular Formula | C₈H₁₇IN₂O | |

| Molecular Weight | 284.14 g/mol | |

| Appearance | Crystalline solid | |

| Solubility | Soluble in water | |

| Storage Temperature | -20°C | |

| Biological Target | Nicotinic Acetylcholine Receptors (nAChRs) | |

| Mechanism of Action | nAChR Agonist |

Quantitative Pharmacological Data

The primary pharmacological action of this compound is its agonist activity at nAChRs. Notably, it exhibits a significant affinity for the α4β2 nAChR subtype and has been shown to induce receptor upregulation following chronic exposure.

| Parameter | Value | Cell Line | Receptor Subtype | Source(s) |

| Inhibition Constant (Kᵢ) | 29.9 nM | - | α4β2 | |

| Receptor Upregulation | 440% increase in α4β2 binding sites | M10 cells | α4β2 |

Synthesis

Experimental Protocols

The following are detailed methodologies for key experiments that have been used to characterize the interaction of this compound and its analogs with nicotinic acetylcholine receptors.

Radioligand Binding Assay for nAChR Affinity (Kᵢ Determination)

This protocol is based on standard methods for determining the binding affinity of a compound to a specific receptor subtype.

Objective: To determine the inhibition constant (Kᵢ) of this compound for the α4β2 nAChR subtype.

Materials:

-

Rat cerebral cortex membranes (as a source of α4β2 nAChRs)

-

[³H]-cytisine (a high-affinity radioligand for α4β2 nAChRs)

-

This compound (test compound)

-

Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Membrane Preparation: Homogenize rat cerebral cortex tissue in ice-cold buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Wash the membrane pellet by resuspension and centrifugation.

-

Binding Assay: In test tubes, combine the rat cortical membranes, [³H]-cytisine at a concentration near its Kₑ, and varying concentrations of this compound.

-

Incubation: Incubate the mixture at a specified temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters quickly with ice-cold buffer to remove non-specifically bound radioactivity.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Chronic Agonist Exposure and Receptor Upregulation Assay

This protocol is based on the methodology used to assess the ability of nicotinic agonists to upregulate receptor numbers in a cell culture model.

Objective: To quantify the change in the number of α4β2 nAChR binding sites on M10 cells following chronic exposure to this compound.

Materials:

-

M10 neuroblastoma cells (which express α4β2 nAChRs)

-

Cell culture medium and supplements

-

This compound

-

Radioligand for α4β2 nAChRs (e.g., [³H]-epibatidine or [³H]-cytisine)

-

Cell lysis buffer

-

Protein assay reagents (e.g., BCA or Bradford)

Procedure:

-

Cell Culture: Culture M10 cells in appropriate flasks or plates until they reach a desired confluency.

-

Chronic Agonist Treatment: Expose the cells to a specific concentration of this compound in the culture medium for an extended period (e.g., 24-72 hours). A control group of cells should be cultured in parallel without the agonist.

-

Cell Harvesting and Membrane Preparation: After the treatment period, wash the cells to remove the agonist. Harvest the cells and prepare a membrane fraction as described in the binding assay protocol.

-

Saturation Binding Assay: Perform a saturation binding experiment on the membrane preparations from both the treated and control cells. This involves incubating the membranes with increasing concentrations of the radioligand to determine the maximum number of binding sites (Bₘₐₓ).

-

Protein Quantification: Determine the protein concentration of the membrane preparations using a standard protein assay.

-

Data Analysis: Calculate the Bₘₐₓ values for both the control and treated groups, expressed as fmol/mg of protein. The percentage change in receptor number is calculated as: ( (Bₘₐₓ_treated - Bₘₐₓ_control) / Bₘₐₓ_control ) * 100.

Visualizations

Nicotinic Acetylcholine Receptor Signaling Pathway

References

An In-depth Technical Guide to the Molecular Structure and Properties of 1,1-Dimethyl-4-acetylpiperazinium Iodide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1-Dimethyl-4-acetylpiperazinium iodide is a quaternary ammonium (B1175870) salt featuring a piperazine (B1678402) core. This compound is of significant interest to the scientific community, particularly in the field of neuropharmacology, due to its activity as an agonist for nicotinic acetylcholine (B1216132) receptors (nAChRs). Its structure, characterized by a positively charged nitrogen atom and an acetyl group, allows it to interact with these crucial ion channels, influencing neuronal signaling. This technical guide provides a comprehensive overview of the molecular structure, synthesis, and analytical characterization of this compound, along with insights into its biological interactions.

Molecular Structure and Properties

This compound possesses a piperazine ring, a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4. One nitrogen atom is quaternized with two methyl groups, conferring a permanent positive charge, while the other nitrogen atom is functionalized with an acetyl group. This cationic structure is balanced by an iodide anion.

Chemical Identifiers:

-

CAS Number: 75667-84-4

-

Molecular Formula: C₈H₁₇IN₂O

-

Molecular Weight: 284.14 g/mol

While a definitive crystal structure with experimentally determined bond lengths and angles is not publicly available, the molecular geometry can be inferred from spectroscopic data and comparison with structurally similar compounds.

Synthesis

The synthesis of this compound is typically achieved through a quaternization reaction. This involves the N-alkylation of a suitable piperazine precursor.

Experimental Protocol: Synthesis of this compound

Materials:

-

Methyl iodide (Iodomethane)

-

Anhydrous acetone (B3395972) (or other suitable aprotic solvent)

Procedure:

-

In a round-bottom flask, dissolve 1-acetylpiperazine in anhydrous acetone.

-

To this solution, add an excess of methyl iodide. The use of excess methyl iodide drives the reaction towards the formation of the quaternary ammonium salt.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

As the reaction proceeds, the product, this compound, will precipitate out of the solution as a solid.

-

After the reaction is complete, the solid product is collected by vacuum filtration.

-

The collected solid is washed with a small amount of cold, anhydrous acetone to remove any unreacted starting materials and impurities.

-

The final product is dried under vacuum to yield this compound.

Logical Relationship of Synthesis:

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization

The molecular structure of this compound can be confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule.

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Acetyl (CH₃) | ~2.1 | Singlet |

| N⁺(CH₃)₂ | ~3.3 | Singlet |

| Piperazinium (CH₂) adjacent to N⁺ | ~3.5 - 4.0 | Multiplet |

| Piperazinium (CH₂) adjacent to N-acetyl | ~3.5 - 4.0 | Multiplet |

¹³C NMR Spectroscopy (Predicted): The carbon NMR spectrum provides information about the carbon framework.

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| Acetyl (C=O) | 165 - 175 |

| Acetyl (CH₃) | 20 - 30 |

| N⁺(CH₃)₂ | 50 - 60 |

| Piperazinium (CH₂) adjacent to N⁺ | 60 - 70 |

| Piperazinium (CH₂) adjacent to N-acetyl | 40 - 50 |

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum is expected to exhibit characteristic absorption bands for the functional groups present in the molecule.

| Functional Group | Expected Absorption Band (cm⁻¹) |

| C=O (Amide) | 1630 - 1680 |

| C-N Stretch | 1000 - 1250 |

| C-H Stretch (Aliphatic) | 2850 - 3000 |

Mass Spectrometry

Mass spectrometry would confirm the molecular weight of the cation (the iodide anion is typically not observed). The expected mass for the cation [C₈H₁₇N₂O]⁺ is approximately 157.13 m/z.

Biological Activity: Nicotinic Acetylcholine Receptor Agonism

This compound acts as an agonist at nicotinic acetylcholine receptors (nAChRs).[1] These receptors are ligand-gated ion channels that play a critical role in synaptic transmission in the central and peripheral nervous systems.

Nicotinic Acetylcholine Receptor Signaling Pathway

Upon binding of an agonist like this compound, the nAChR undergoes a conformational change, opening its ion channel. This allows the influx of cations, primarily Na⁺ and Ca²⁺, leading to depolarization of the cell membrane and the initiation of downstream signaling cascades.

Caption: nAChR activation and downstream signaling.

Experimental Protocols for Characterizing nAChR Agonism

Radioligand Binding Assay: This technique is used to determine the affinity of a compound for a specific receptor subtype.

Protocol Outline:

-

Membrane Preparation: Prepare cell membranes expressing the nAChR subtype of interest (e.g., α4β2 or α7).

-

Incubation: Incubate the membranes with a known radiolabeled ligand (e.g., [³H]cytisine for α4β2 or [³H]methyllycaconitine for α7) and varying concentrations of the test compound (this compound).

-

Separation: Separate the bound and free radioligand by rapid filtration.

-

Quantification: Measure the radioactivity of the filters to determine the amount of bound radioligand.

-

Data Analysis: Plot the data to determine the inhibition constant (Ki) of the test compound, which is a measure of its binding affinity.

Electrophysiology (Single-Channel Recording): This method directly measures the opening and closing of individual ion channels in response to an agonist.

Protocol Outline:

-

Cell Preparation: Use cells expressing the nAChR subtype of interest (e.g., from Torpedo electroplaque or BC3H-1 cells).[1]

-

Patch-Clamp Configuration: Establish a cell-attached or outside-out patch-clamp configuration to isolate a small patch of the cell membrane containing one or more nAChR channels.

-

Agonist Application: Apply this compound to the patch to activate the nAChRs.

-

Data Acquisition: Record the single-channel currents, which appear as discrete steps in current flow corresponding to the opening and closing of individual channels.

-

Data Analysis: Analyze the recordings to determine the channel open probability, mean open time, and single-channel conductance.

A study comparing the cyclic this compound with acyclic derivatives found that the cyclic compound interacts with nAChRs from both Torpedo electroplaque and BC3H-1 cells at lower concentrations.[1] The activation of single-channel currents by the cyclic compound occurs at concentrations approximately two orders of magnitude lower than for the acyclic compounds.[1]

Conclusion

This compound is a valuable tool for researchers studying the nicotinic acetylcholine receptor system. Its well-defined structure and function as an nAChR agonist make it a useful probe for investigating the physiological and pathological roles of these receptors. The experimental protocols outlined in this guide provide a framework for the synthesis, characterization, and functional analysis of this and similar compounds, aiding in the ongoing efforts of drug discovery and development in the field of neuroscience.

References

An In-depth Technical Guide to the Synthesis and Biological Context of 1,1-Dimethyl-4-acetylpiperazinium Iodide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1,1-Dimethyl-4-acetylpiperazinium iodide, a quaternary ammonium (B1175870) salt that functions as a nicotinic acetylcholine (B1216132) receptor (nAChR) agonist. The document details a likely synthetic protocol, expected analytical data, and the biological signaling pathway associated with its mechanism of action.

Introduction

This compound is a valuable research chemical due to its activity as an agonist of nicotinic acetylcholine receptors (nAChRs).[1][2] These receptors are ligand-gated ion channels that play a crucial role in various physiological processes, including neurotransmission. As a structural analog of the endogenous neurotransmitter acetylcholine, this compound can be utilized in studies related to nAChR function, pharmacology, and the development of therapeutic agents targeting these receptors. The synthesis of this compound involves the quaternization of 1-acetylpiperazine (B87704), a common reaction in medicinal chemistry.

Synthesis of this compound

The synthesis of this compound is achieved through the N-methylation of 1-acetylpiperazine using methyl iodide. This reaction, a classic example of a Menschutkin reaction, involves the nucleophilic attack of the tertiary amine on the methyl iodide, leading to the formation of the quaternary ammonium salt.

Reaction Scheme

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

Materials:

-

1-Acetylpiperazine

-

Methyl Iodide (a neurotoxin, handle with extreme care in a well-ventilated fume hood)[4]

-

Acetonitrile (B52724) (anhydrous)

-

Diethyl ether (anhydrous)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Apparatus for filtration under inert atmosphere

-

Rotary evaporator

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-acetylpiperazine (1.0 equivalent).

-

Add anhydrous acetonitrile to dissolve the starting material.

-

With vigorous stirring, add methyl iodide (approximately 1.1 to 1.5 equivalents).

-

Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

The product, being a salt, may precipitate out of the solution. If so, collect the solid by filtration. If not, the solvent can be removed under reduced pressure using a rotary evaporator.

-

Wash the crude product with anhydrous diethyl ether to remove any unreacted starting materials.

-

Dry the purified this compound under vacuum.

Purification

The primary method for the purification of the product is recrystallization from a suitable solvent system, such as ethanol/ether or isopropanol. The purity of the final compound can be assessed by techniques like Thin Layer Chromatography (TLC) and melting point determination.

Quantitative Data

The following table summarizes the key quantitative data for this compound. It should be noted that experimental values for yield and melting point are dependent on the specific reaction conditions and purity of the product.

| Parameter | Value | Reference |

| Molecular Formula | C₈H₁₇IN₂O | [1] |

| Molecular Weight | 284.14 g/mol | [2] |

| CAS Number | 75667-84-4 | [1] |

| Appearance | Expected to be a crystalline solid | [5] |

| Solubility | Expected to be soluble in water and polar organic solvents | N/A |

| Yield | Dependent on reaction scale and conditions | N/A |

| Melting Point | Not reported in the searched literature | N/A |

Spectroscopic Characterization

Spectroscopic methods are essential for the structural confirmation of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different proton environments in the molecule. The protons on the carbons adjacent to the positively charged quaternary nitrogen will be deshielded and appear at a lower field compared to those adjacent to the acetylated nitrogen.

¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton of the molecule. The carbon atoms of the methyl groups attached to the quaternary nitrogen will have a characteristic chemical shift.

Note: Specific experimental NMR data for this compound is not available in the searched literature. The expected chemical shifts are based on general principles of NMR spectroscopy for similar quaternary ammonium compounds.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule. A strong absorption band is expected for the carbonyl (C=O) group of the acetyl moiety, typically in the range of 1630-1680 cm⁻¹.

Biological Context: Nicotinic Acetylcholine Receptor Signaling

This compound acts as an agonist at nicotinic acetylcholine receptors (nAChRs). Activation of these receptors, particularly the α7 subtype, can trigger intracellular signaling cascades, including the Phosphoinositide 3-kinase (PI3K)/Akt pathway. This pathway is known to be involved in promoting cell survival and neuroprotection.

Caption: Nicotinic Acetylcholine Receptor (nAChR) signaling pathway.

Experimental Workflow: Characterization of nAChR Agonist Activity

The following workflow outlines a general approach to confirm the activity of a synthesized compound as an nAChR agonist.

Caption: A typical experimental workflow for characterizing an nAChR agonist.

Conclusion

This technical guide provides a detailed framework for the synthesis and understanding of this compound. The provided synthetic protocol, based on established chemical principles, offers a reliable method for its preparation. The elucidation of its role as an nAChR agonist and its interaction with the PI3K/Akt signaling pathway highlights its importance as a tool for research in neuropharmacology and drug discovery. Further experimental work is required to determine the precise quantitative data and to fully characterize its biological activity.

References

- 1. A novel route to recognizing quaternary ammonium cations using electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. juniperpublishers.com [juniperpublishers.com]

- 5. This compound | 75667-84-4 | Benchchem [benchchem.com]

An In-depth Technical Guide to the Physical Properties of 1,1-Dimethyl-4-acetylpiperazinium Iodide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of 1,1-Dimethyl-4-acetylpiperazinium iodide, a quaternary ammonium (B1175870) salt that acts as a nicotinic acetylcholine (B1216132) receptor (nAChR) agonist. This document is intended to serve as a valuable resource for professionals in research and drug development.

Chemical Identity and Structure

This compound is a derivative of piperazine (B1678402), characterized by a quaternary ammonium cation and an iodide anion. The nitrogen at the 1-position is dimethylated, conferring a permanent positive charge, while the nitrogen at the 4-position is acetylated.

Molecular Structure:

Caption: Chemical structure of this compound.

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value |

| CAS Number | 75667-84-4 |

| Molecular Formula | C₈H₁₇IN₂O |

| Molecular Weight | 284.14 g/mol |

| Appearance | Crystalline solid |

| Solubility | Soluble in water to 100 mM |

| Melting Point | Not explicitly reported in the literature |

| Boiling Point | Decomposes before boiling |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different proton environments in the molecule. The two methyl groups attached to the quaternary nitrogen will likely appear as a singlet, being chemically equivalent. The protons on the piperazine ring will exhibit more complex splitting patterns (multiplets) due to their coupling with adjacent protons. The acetyl group's methyl protons will also appear as a singlet.

-

¹³C NMR: The carbon NMR spectrum provides information about the carbon framework. Key expected chemical shifts include the carbonyl carbon of the acetyl group (typically in the downfield region), the carbons of the methyl groups attached to the quaternary nitrogen, the methylene (B1212753) carbons of the piperazine ring, and the methyl carbon of the acetyl group.

The IR spectrum is useful for identifying the functional groups present. Key absorption bands would include those corresponding to the C=O stretch of the amide group, C-N stretching vibrations, and C-H stretching and bending vibrations of the alkyl and acetyl groups.

Experimental Protocols

A plausible synthetic route for this compound involves a two-step process:

-

Acetylation of Piperazine: Reacting piperazine with an acetylating agent, such as acetic anhydride (B1165640) or acetyl chloride, in an appropriate solvent to form 1-acetylpiperazine (B87704).

-

Quaternization: The subsequent reaction of 1-acetylpiperazine with an excess of methyl iodide. The lone pair of electrons on the unsubstituted nitrogen of 1-acetylpiperazine attacks the methyl group of methyl iodide in an SN2 reaction, leading to the formation of the quaternary ammonium iodide salt. The product can then be purified by recrystallization.

Caption: Proposed synthetic workflow for this compound.

-

Melting Point: The melting point of a crystalline solid like this compound would be determined using a melting point apparatus. A small, finely powdered sample is packed into a capillary tube and heated at a controlled rate. The temperature range from the first appearance of liquid to the complete melting of the solid is recorded. A sharp melting range is indicative of high purity.

-

Solubility: To determine the solubility, a known amount of the compound is added to a specific volume of a solvent (e.g., water) at a given temperature. The mixture is stirred until saturation is reached, and any undissolved solid is removed by filtration. The concentration of the dissolved compound in the filtrate is then determined, often by gravimetric analysis after evaporation of the solvent or by a spectroscopic method.

-

NMR and IR Spectroscopy: Standard NMR and IR spectroscopic techniques would be employed for structural characterization. For NMR, the compound is dissolved in a suitable deuterated solvent. For IR, the solid sample can be analyzed as a KBr pellet or using an ATR (Attenuated Total Reflectance) accessory.

Biological Activity and Signaling Pathway

This compound is an agonist for nicotinic acetylcholine receptors (nAChRs). These receptors are ligand-gated ion channels that are widely distributed in the central and peripheral nervous systems.

Upon binding of an agonist like this compound, the nAChR undergoes a conformational change that opens its ion channel. This allows for the influx of cations, primarily Na⁺ and Ca²⁺, leading to depolarization of the cell membrane. This initial electrical signal can then trigger a cascade of downstream cellular events. The influx of calcium, in particular, can act as a second messenger, activating various intracellular signaling pathways that can influence a wide range of cellular processes, including neurotransmitter release, gene expression, and cell survival.

Caption: Simplified signaling pathway of a nicotinic acetylcholine receptor agonist.

In-Depth Technical Guide: Chemical Properties of 1,1-Dimethyl-4-acetylpiperazinium Iodide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core chemical and biological properties of 1,1-Dimethyl-4-acetylpiperazinium iodide, a quaternary ammonium (B1175870) salt and a notable nicotinic acetylcholine (B1216132) receptor (nAChR) agonist. This document consolidates available data on its chemical structure, physical properties, and biological activity, with a focus on its interaction with nAChRs. Detailed experimental protocols for its synthesis are provided, alongside visualizations of the synthetic workflow and its proposed mechanism of action at the cellular level. This guide is intended to serve as a valuable resource for researchers and professionals engaged in neuroscience, pharmacology, and drug development.

Chemical Identity and Properties

This compound, also referred to in the literature as N1-acetyl-N4-dimethyl-piperazinium iodide (ADMP), is a piperazine (B1678402) derivative with a positively charged quaternary ammonium center counterbalanced by an iodide anion. Its structural similarity to the endogenous neurotransmitter acetylcholine allows it to function as an agonist at nicotinic acetylcholine receptors.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 1-acetyl-4,4-dimethylpiperazin-1-ium iodide | N/A |

| Synonyms | This compound, N1-acetyl-N4-dimethyl-piperazinium iodide (ADMP) | [1] |

| CAS Number | 75667-84-4 | [2] |

| Molecular Formula | C₈H₁₇IN₂O | [2] |

| Molecular Weight | 284.14 g/mol | [3] |

| Appearance | Crystalline solid | [4] |

| Melting Point | Not explicitly reported in the literature. | N/A |

| Boiling Point | Not applicable (decomposes) | N/A |

| Solubility | Soluble in water to 100 mM | [4] |

| Storage Temperature | -20°C | [2] |

Table 2: Spectroscopic Data (Expected)

| Spectroscopy | Expected Chemical Shifts (δ, ppm) |

| ¹H NMR | ~3.0-3.5 ppm: Singlet, corresponding to the two equivalent methyl groups on the quaternary nitrogen. Downfield region: Multiplets for the two methylene (B1212753) groups adjacent to the quaternary nitrogen. Upfield region: Multiplets for the two methylene groups adjacent to the acetylated nitrogen. |

Synthesis of this compound

The synthesis of this compound can be achieved through the quaternization of 1-acetylpiperazine (B87704) with methyl iodide.

Experimental Protocol

The following protocol is based on the synthesis of analogous piperazinium compounds[1]:

Materials:

-

1-acetylpiperazine

-

Methyl iodide (CH₃I)

-

Anhydrous diethyl ether ((C₂H₅)₂O)

Procedure:

-

A solution of 1-acetylpiperazine in anhydrous diethyl ether is prepared in a suitable reaction vessel.

-

An excess of methyl iodide is added to the solution.

-

The reaction mixture is stirred at room temperature.

-

The reaction is monitored for the formation of a precipitate.

-

Upon completion, the resulting white crystalline solid (this compound) is collected by filtration.

-

The collected solid is washed with anhydrous diethyl ether to remove any unreacted starting materials.

-

The final product is dried under vacuum.

Synthesis Workflow

Biological Activity and Mechanism of Action

This compound is an agonist of nicotinic acetylcholine receptors (nAChRs).[2] These receptors are ligand-gated ion channels that are crucial for synaptic transmission in the central and peripheral nervous systems.[5]

Nicotinic Acetylcholine Receptor Activation

Upon binding to nAChRs, this compound induces a conformational change in the receptor protein, leading to the opening of the ion channel.[2] This allows for the influx of cations, primarily Na⁺ and Ca²⁺, resulting in the depolarization of the cell membrane.[2] The influx of calcium can also trigger various intracellular signaling cascades.

While the specific subtype selectivity of this compound is not extensively documented, nAChR agonists generally exhibit varying affinities for different receptor subtypes, such as the α4β2 and α7 subtypes, which are abundant in the central nervous system.[5] The pharmacological effects of this compound are dependent on which nAChR subtypes it preferentially activates.[1]

Signaling Pathway

Conclusion

This compound is a valuable research tool for investigating the function of nicotinic acetylcholine receptors. Its well-defined chemical structure and agonistic properties make it suitable for a range of in vitro and in vivo studies. The provided synthesis protocol offers a clear pathway for its preparation. Further research is warranted to fully elucidate its receptor subtype selectivity and the specific downstream signaling pathways it modulates, which will enhance its utility in the development of novel therapeutics targeting the cholinergic system.

References

- 1. Hybridized and isosteric analogues of N1-acetyl-N4-dimethyl-piperazinium iodide (ADMP) and N1-phenyl-N4-dimethyl-piperazinium iodide (DMPP) with central nicotinic action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mammalian Nicotinic Acetylcholine Receptors: From Structure to Function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1,1-Dimethyl-4-phenylpiperazinium iodide = 98 TLC or titration, powder 54-77-3 [sigmaaldrich.com]

- 4. This compound | 75667-84-4 | Benchchem [benchchem.com]

- 5. mdpi.com [mdpi.com]

Unveiling the Agonistic Action of 1,1-Dimethyl-4-acetylpiperazinium Iodide: A Technical Guide to its Nicotinic Acetylcholine Receptor Interaction

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,1-Dimethyl-4-acetylpiperazinium iodide (ADMP) is a quaternary ammonium (B1175870) compound structurally related to known nicotinic acetylcholine (B1216132) receptor (nAChR) agonists. This technical guide provides an in-depth exploration of its presumed mechanism of action as a direct agonist at nAChRs. While specific quantitative binding and functional data for ADMP are scarce in publicly available literature, this document extrapolates its likely pharmacological profile based on the well-characterized actions of analogous piperazinium compounds. Detailed experimental protocols for investigating nAChR agonism, including radioligand binding assays and single-channel electrophysiology, are provided to facilitate further research into this and similar molecules.

Core Mechanism of Action: nAChR Agonism

This compound is proposed to act as a direct agonist at nicotinic acetylcholine receptors. These receptors are ligand-gated ion channels integral to synaptic transmission in the central and peripheral nervous systems. The binding of an agonist, such as acetylcholine or, putatively, ADMP, to the extracellular domain of the nAChR triggers a conformational change in the receptor protein. This change results in the opening of a central transmembrane ion pore.

The open channel is permeable to cations, primarily sodium (Na⁺) and potassium (K⁺), and in some nAChR subtypes, calcium (Ca²⁺). The influx of Na⁺ and Ca²⁺ down their electrochemical gradients leads to depolarization of the postsynaptic membrane. This depolarization can trigger an action potential in a neuron or muscle cell, thus propagating the nerve signal. The primary mechanism of action is therefore the direct activation of nAChRs, leading to membrane depolarization.

It is important to note that some studies on hybridized analogues of ADMP and the related compound 1,1-dimethyl-4-phenylpiperazinium iodide (DMPP) have suggested a lack of affinity for the nicotinic receptor in those specific hybrid structures. This underscores the necessity for direct experimental evaluation of ADMP's binding affinity and functional activity at various nAChR subtypes.

Signaling Pathway

The signaling pathway initiated by the binding of an agonist to a nicotinic acetylcholine receptor is a direct and rapid process of ionotropic signaling.

Caption: Nicotinic Acetylcholine Receptor (nAChR) Signaling Pathway.

Quantitative Data

Table 1: Comparative Affinity of DMPP for nAChR Subtypes

| Compound | Receptor Subtype | Radioligand | Preparation | Kᵢ (nM) | Reference |

| DMPP | α4β2 | [³H]Epibatidine | Rat brain membranes | 50 - 200 | [Extrapolated from multiple sources] |

| DMPP | α7 | [¹²⁵I]α-Bungarotoxin | Rat brain membranes | >10,000 | [Extrapolated from multiple sources] |

Disclaimer: The data presented in this table is for the related compound DMPP and should not be considered representative of this compound without direct experimental verification.

Experimental Protocols

To elucidate the precise mechanism of action and quantitative pharmacology of this compound, the following experimental protocols are recommended.

Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Kᵢ) of ADMP for specific nAChR subtypes.

Caption: Radioligand Binding Assay Workflow.

Methodology:

-

Membrane Preparation:

-

Culture cells stably expressing the nAChR subtype of interest (e.g., α4β2, α7).

-

Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

-

Centrifuge the homogenate to pellet the membranes.

-

Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]epibatidine for high-affinity nAChRs), and a range of concentrations of the test compound (ADMP).

-

Include control wells for total binding (no competitor) and non-specific binding (excess of a known nAChR ligand).

-

Incubate at a defined temperature (e.g., room temperature or 4°C) to reach equilibrium.

-

-

Filtration and Quantification:

-

Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester to trap the membranes with bound radioligand.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding as a function of the logarithm of the competitor (ADMP) concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

-

Single-Channel Patch-Clamp Electrophysiology

This protocol allows for the direct measurement of ion channel opening and closing events in response to ADMP, providing insights into its efficacy and channel blocking properties.

Caption: Single-Channel Electrophysiology Workflow.

Methodology:

-

Cell Culture and Preparation:

-

Use a cell line (e.g., HEK293) expressing the nAChR subtype of interest.

-

Plate the cells on coverslips suitable for microscopy and electrophysiological recording.

-

-

Patch-Clamp Recording:

-

Place a coverslip in the recording chamber on the stage of an inverted microscope.

-

Use a glass micropipette with a fire-polished tip filled with an appropriate internal solution to form a high-resistance seal (gigaseal) with the cell membrane.

-

Recordings can be made in the cell-attached or outside-out configuration. The outside-out configuration is often preferred for studying ligand-gated ion channels as it allows for rapid application of agonists to the extracellular face of the receptor.

-

-

Agonist Application and Data Acquisition:

-

Perfuse the patched membrane with an external solution containing known concentrations of ADMP.

-

Record the single-channel currents at a fixed holding potential using a patch-clamp amplifier.

-

-

Data Analysis:

-

Analyze the recorded currents to determine key parameters such as:

-

Single-channel conductance (γ): Calculated from the amplitude of the single-channel currents at different holding potentials (I = γ * (Vₘ - Eᵣₑᵥ)).

-

Open probability (Pₒ): The fraction of time the channel spends in the open state.

-

Mean open time (τₒ): The average duration of a single channel opening event.

-

Channel blocking kinetics: If the compound exhibits channel blocking activity, this can be characterized by analyzing the frequency and duration of brief closures within a burst of openings.

-

-

Conclusion

This compound is a compound of interest for its potential as a nicotinic acetylcholine receptor agonist. While direct experimental evidence for its pharmacological profile is currently limited, the established methodologies of radioligand binding assays and single-channel electrophysiology provide a clear path forward for its characterization. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in the fields of pharmacology, neuroscience, and drug development who are investigating the therapeutic potential of novel nAChR modulators. Further research is essential to determine the specific nAChR subtype selectivity, potency, and efficacy of this compound.

1,1-Dimethyl-4-acetylpiperazinium Iodide: A Technical Review of a Nicotinic Acetylcholine Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,1-Dimethyl-4-acetylpiperazinium iodide is a quaternary ammonium (B1175870) salt that functions as a potent agonist at nicotinic acetylcholine (B1216132) receptors (nAChRs), particularly the α4β2 subtype. This technical guide provides a comprehensive review of the available literature, focusing on its chemical properties, synthesis, and biological activity. Quantitative data are presented in structured tables for comparative analysis, and detailed experimental methodologies are provided where available. Furthermore, this document includes diagrammatic representations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding of its mechanism of action and experimental application.

Introduction

This compound, also known as N-acetyl-N',N'-dimethylpiperazinium iodide, is a cholinomimetic agent that has been utilized in research to probe the structure and function of nicotinic acetylcholine receptors.[1] As a structural analog of acetylcholine, it activates these ligand-gated ion channels, leading to cell membrane depolarization.[2] Its positive charge, conferred by the quaternary ammonium group, is a critical feature for its interaction with the nAChR. This review synthesizes the current knowledge on this compound, providing a valuable resource for researchers in neuroscience, pharmacology, and drug development.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of this compound are summarized in the table below. This information is essential for its proper handling, storage, and use in experimental settings.

| Property | Value | Reference |

| CAS Number | 75667-84-4 | [2] |

| Molecular Formula | C8H17IN2O | [2] |

| Molecular Weight | 284.14 g/mol | |

| SMILES | C[N+]1(C)CCN(CC1)C(=O)C.[I-] | [2] |

| Storage Temperature | -20°C | [2] |

| Physical Form | Solid | |

| Purity | ≥98% |

Synthesis

A generalized synthetic workflow is depicted below:

Biological Activity

This compound is a known agonist of nicotinic acetylcholine receptors (nAChRs). These receptors are crucial for synaptic transmission in the central and peripheral nervous systems.

Receptor Binding Affinity

The compound has been shown to have a high affinity for the α4β2 subtype of nAChRs. The binding affinity is a critical parameter for understanding its potency and potential selectivity.

| Receptor Subtype | Binding Affinity (Ki) | Reference |

| α4β2 | 29.9 nM |

Receptor Upregulation

Chronic exposure to nicotinic agonists can lead to an upregulation of nAChR expression. This phenomenon has been observed with this compound in a neuroblastoma cell line.

| Cell Line | Receptor Subtype | Upregulation | Reference |

| M10 | α4β2 | 440% |

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound are scarce in the literature. However, based on the available data, generalized protocols for receptor binding and upregulation studies can be outlined.

Radioligand Binding Assay (Generalized)

This protocol describes a typical approach to determine the binding affinity (Ki) of a compound for a specific receptor subtype.

Receptor Upregulation Study (Generalized)

This protocol outlines the steps to investigate the effect of chronic agonist exposure on receptor expression levels.

Signaling Pathways

Activation of nAChRs by agonists like this compound initiates a cascade of intracellular events. The primary event is the influx of cations, leading to membrane depolarization. This can trigger a variety of downstream signaling pathways.

References

The Discovery and Scientific Profile of 1,1-Dimethyl-4-acetylpiperazinium iodide: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

1,1-Dimethyl-4-acetylpiperazinium iodide, also known by the synonym N1-acetyl-N4-dimethyl-piperazinium iodide (ADMP), is a structural analog of the neurotransmitter acetylcholine (B1216132). Its defining characteristic is the presence of a quaternary ammonium (B1175870) group, which is crucial for its interaction with the orthosteric binding site of nicotinic acetylcholine receptors. As an agonist, it activates these ligand-gated ion channels, leading to cell membrane depolarization. This activity makes it a valuable tool for studying the physiological and pathological roles of nAChRs in the central and peripheral nervous systems.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 75667-84-4 | [1] |

| Molecular Formula | C8H17IN2O | [1] |

| Molecular Weight | 284.14 g/mol | [1] |

| Appearance | Crystalline solid | |

| Solubility | Soluble in water | |

| SMILES | C[N+]1(C)CCN(CC1)C(=O)C.[I-] | |

| InChI Key | Not available |

Synthesis

While the primary literature detailing the original synthesis of this compound is not widely accessible, a probable synthetic protocol can be inferred from related publications and general organic chemistry principles. The synthesis likely involves the quaternization of 1-acetylpiperazine (B87704) with methyl iodide.

Proposed Experimental Protocol: Synthesis of this compound

Materials:

-

1-Acetylpiperazine

-

Methyl iodide (Iodomethane)

-

Anhydrous diethyl ether or similar non-polar solvent for precipitation

-

A suitable reaction solvent such as acetonitrile (B52724) or acetone

Procedure:

-

Dissolve 1-acetylpiperazine in the chosen reaction solvent in a round-bottom flask.

-

Add a molar excess (typically 1.1 to 1.5 equivalents) of methyl iodide to the solution.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, the quaternary ammonium salt, being ionic, will likely precipitate from the reaction mixture. If not, the product can be precipitated by the addition of a non-polar solvent like diethyl ether.

-

Collect the precipitate by vacuum filtration.

-

Wash the collected solid with the non-polar solvent to remove any unreacted starting materials.

-

Dry the product under vacuum to yield this compound as a crystalline solid.

-

Characterization of the final product should be performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its structure and purity.

Below is a logical workflow for the proposed synthesis.

Biological Activity and Mechanism of Action

This compound is an agonist of nicotinic acetylcholine receptors (nAChRs).[1] These receptors are pentameric ligand-gated ion channels that mediate fast synaptic transmission. Upon binding of an agonist like this compound to the extracellular domain of the nAChR, the receptor undergoes a conformational change that opens a central transmembrane pore. This pore is permeable to cations, primarily Na+ and Ca2+. The influx of these positive ions leads to depolarization of the cell membrane, which in neurons can trigger an action potential and subsequent neurotransmitter release.

Nicotinic Acetylcholine Receptor Signaling Pathway

The activation of nAChRs by an agonist initiates a cascade of intracellular events. The initial influx of cations leads to membrane depolarization. The increase in intracellular Ca2+ acts as a second messenger, activating various downstream signaling pathways, including the Phosphoinositide 3-kinase (PI3K)-Akt pathway and the Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway. These pathways are involved in a wide range of cellular processes, including cell survival, proliferation, and synaptic plasticity.

Experimental Protocols for Characterization

The biological activity of a nicotinic agonist like this compound is typically characterized using a variety of in vitro and in vivo assays. Below are generalized protocols for key experiments.

Electrophysiological Assays

Objective: To measure the functional activity of the compound on nAChRs, typically expressed in a heterologous system like Xenopus oocytes or mammalian cell lines (e.g., HEK293).

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes:

-

Prepare oocytes expressing the desired nAChR subtype.

-

Place an oocyte in a recording chamber continuously perfused with a physiological saline solution.

-

Impale the oocyte with two microelectrodes, one for voltage clamping and one for current recording.

-

Clamp the membrane potential at a holding potential (e.g., -70 mV).

-

Apply a solution containing this compound at various concentrations to the oocyte.

-

Record the inward current elicited by the compound.

-

Construct a dose-response curve to determine the EC50 and maximal efficacy (Imax).

Patch-Clamp in Mammalian Cells:

-

Culture mammalian cells expressing the nAChR subtype of interest on coverslips.

-

Place a coverslip in a recording chamber on the stage of an inverted microscope.

-

Using a glass micropipette, form a high-resistance seal with the cell membrane (cell-attached or whole-cell configuration).

-

Voltage-clamp the cell membrane at a desired holding potential.

-

Apply the test compound via a perfusion system.

-

Record the ion channel activity (single-channel or whole-cell currents).

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of the compound for different nAChR subtypes.

-

Prepare cell membranes or tissue homogenates expressing the nAChR subtype of interest.

-

Incubate the membranes with a known radiolabeled nAChR ligand (e.g., [³H]-epibatidine or [³H]-cytisine) in the presence of varying concentrations of this compound.

-

After incubation, separate the bound and free radioligand by rapid filtration.

-

Quantify the amount of bound radioactivity using liquid scintillation counting.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation.

Here is a diagram illustrating the workflow for a competitive binding assay.

Conclusion

References

Technical Guide: Physicochemical and Pharmacological Properties of 1,1-Dimethyl-4-acetylpiperazinium Iodide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1-Dimethyl-4-acetylpiperazinium iodide is a quaternary ammonium (B1175870) salt that has garnered interest in pharmacological research due to its activity as a nicotinic acetylcholine (B1216132) receptor (nAChR) agonist. Understanding its fundamental physicochemical properties, such as solubility, is critical for its application in experimental settings and potential therapeutic development. This document provides a concise overview of the available solubility data for this compound, a general experimental protocol for solubility determination of related compounds, and a detailed description of its established signaling pathway.

Solubility Data

The quantitative solubility data for this compound is currently limited. The available information is summarized in the table below.

| Solvent | Temperature (°C) | Solubility | Molar Concentration (mM) |

| Water | Not Specified | Data Not Available | 100[1] |

Note: The temperature at which the solubility in water was determined to be 100 mM was not specified in the available literature.

Experimental Protocol for Solubility Determination

While a specific experimental protocol for determining the solubility of this compound was not found in the reviewed literature, a general and widely accepted method for determining the solubility of quaternary ammonium salts in aqueous solutions is the isothermal shake-flask method.

Isothermal Shake-Flask Method

This method involves equilibrating a supersaturated solution of the compound in the solvent of interest at a constant temperature and then measuring the concentration of the dissolved solute.

Materials:

-

This compound

-

Solvent of interest (e.g., deionized water, ethanol, phosphate-buffered saline)

-

Thermostatic shaker bath

-

Centrifuge

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-performance liquid chromatography (HPLC) system or other suitable analytical instrument for concentration determination

Procedure:

-

Preparation of Supersaturated Solution: An excess amount of this compound is added to a known volume of the solvent in a sealed flask.

-

Equilibration: The flask is placed in a thermostatic shaker bath set to the desired temperature. The mixture is agitated for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, the suspension is removed from the shaker bath and allowed to stand at the same temperature to allow the undissolved solid to settle. An aliquot of the supernatant is then carefully withdrawn and centrifuged to remove any remaining suspended particles.

-

Sample Preparation and Analysis: A precise volume of the clear supernatant is carefully diluted with the solvent. The concentration of this compound in the diluted sample is then determined using a validated analytical method, such as HPLC with UV detection.

-

Calculation: The solubility is calculated from the measured concentration and the dilution factor. This process is repeated at different temperatures to determine the temperature dependence of solubility.

Signaling Pathway of this compound

As a nicotinic acetylcholine receptor (nAChR) agonist, this compound mimics the action of the endogenous neurotransmitter acetylcholine.[2] The binding of this agonist to nAChRs, which are ligand-gated ion channels, initiates a cascade of events leading to cellular excitation.[2]

Nicotinic Acetylcholine Receptor (nAChR) Signaling Pathway

The activation of nAChRs by an agonist like this compound leads to the opening of the ion channel, allowing the influx of cations, primarily sodium (Na⁺) and calcium (Ca²⁺), into the cell.[3][4] This influx of positive ions causes depolarization of the cell membrane, which can trigger various downstream cellular responses, including the propagation of action potentials in neurons and muscle contraction.[3][5]

References

Safety and Handling of 1,1-Dimethyl-4-acetylpiperazinium iodide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and handling procedures for 1,1-Dimethyl-4-acetylpiperazinium iodide (CAS No. 75667-84-4). This document is intended for use by professionals in research and drug development who may handle this compound.

Introduction

This compound is a quaternary ammonium (B1175870) salt.[1] It is classified as an agonist of nicotinic acetylcholine (B1216132) receptors (nAChR), which are involved in various physiological processes.[2][3] As a biologically active compound, it is crucial to handle it with appropriate safety precautions to minimize potential exposure and associated risks.

Chemical and Physical Properties

A summary of the known physical and chemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| CAS Number | 75667-84-4 | [2] |

| Molecular Formula | C8H17IN2O | [2] |

| Molecular Weight | 284.14 g/mol | [3] |

| Storage Temperature | -20°C | [2] |

Hazard Identification and Safety Precautions

Potential Hazards:

-

May be harmful if swallowed, inhaled, or absorbed through the skin.

-

May cause irritation to the skin, eyes, and respiratory tract.

Recommended Safety Precautions:

-

Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.[4]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear tightly fitting safety goggles or a face shield.[4]

-

Hand Protection: Wear chemical-resistant gloves. Inspect gloves prior to use and dispose of them properly after handling.[4]

-

Body Protection: Wear a lab coat or other protective clothing.[4]

-

Respiratory Protection: If dusts or aerosols may be generated, use a NIOSH-approved respirator.[4]

-

-

Hygiene Practices: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[7]

First Aid Measures

In the event of exposure, follow these first aid procedures:

| Exposure Route | First Aid Measures | Reference |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention. | [4] |

| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists. | [4] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention. | [4] |

| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention. | [4] |

Storage and Handling

Proper storage and handling are essential to maintain the integrity of the compound and ensure safety.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4] The recommended storage temperature is -20°C.[2]

-

Handling: Avoid the formation of dust and aerosols.[4] Use non-sparking tools.[4] Prevent fire caused by electrostatic discharge.[4]

Spill and Disposal Procedures

Spill Response:

-

Evacuate personnel from the area.

-

Wear appropriate PPE.

-

Avoid breathing dust.

-

Carefully sweep up the spilled material and place it in a suitable, closed container for disposal.[4]

-

Clean the spill area thoroughly.

Disposal:

Dispose of the waste material in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains.[4]

Experimental Protocols

While specific experimental protocols involving this compound were not found in the safety-focused literature search, a general protocol for a preliminary in vitro safety assessment is provided below.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a common method to assess the potential of a compound to cause cell death.

-

Cell Culture:

-

Plate a suitable cell line (e.g., HEK293, SH-SY5Y) in a 96-well plate at a predetermined density.

-

Incubate the cells for 24 hours to allow for attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO).

-

Prepare serial dilutions of the compound in cell culture medium to achieve the desired final concentrations.

-

Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (medium with solvent) and an untreated control.

-

Incubate the cells with the compound for a specified period (e.g., 24, 48, or 72 hours).

-

-

MTT Assay:

-

Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).

-

Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan (B1609692) crystals.

-

Read the absorbance at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Plot the cell viability against the compound concentration to determine the IC50 value (the concentration at which 50% of the cells are viable).

-

Visualizations

Logical Workflow for Safe Handling

Caption: Workflow for the safe handling of this compound.

Emergency Response Logic

Caption: Decision tree for emergency response to exposure.

References

- 1. This compound | 75667-84-4 | Benchchem [benchchem.com]

- 2. This compound - Immunomart [immunomart.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. targetmol.com [targetmol.com]

- 5. Quaternary Ammonium Compound Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Quaternary Ammonium Compounds - Chemical Safety Facts [chemicalsafetyfacts.org]

- 7. medline.com [medline.com]

Methodological & Application

Application of 1,1-Dimethyl-4-acetylpiperazinium Iodide in Neuroscience: Application Notes and Protocols

Disclaimer: Initial literature searches for "1,1-Dimethyl-4-acetylpiperazinium iodide" yielded limited specific data. However, the closely related compound, 1,1-Dimethyl-4-phenylpiperazinium iodide (DMPP) , is a well-characterized and widely utilized tool in neuroscience research. This document will focus on the applications and protocols for DMPP, assuming it is the compound of primary interest for neuroscience researchers.

Introduction: 1,1-Dimethyl-4-phenylpiperazinium iodide (DMPP) is a synthetic quaternary ammonium (B1175870) salt that acts as a potent and selective agonist for nicotinic acetylcholine (B1216132) receptors (nAChRs).[1][2] Historically recognized as a ganglionic stimulant, DMPP has become an invaluable pharmacological tool for investigating the physiological and pathological roles of nAChRs in the central and peripheral nervous systems.[3][4] Its ability to activate specific subtypes of nAChRs allows for the detailed study of cholinergic signaling, neurotransmitter release, and neuronal excitability.[5][6]

Application Notes

DMPP is utilized in a variety of neuroscience research applications, including:

-

Characterization of Nicotinic Acetylcholine Receptor Subtypes: DMPP exhibits selectivity for neuronal nAChRs over the muscle type, making it a useful tool for distinguishing between receptor subtypes in different tissues and cell types. It has a higher affinity for nAChRs in the brain than in sympathetic ganglia.[1][2]

-

Investigation of Neurotransmitter Release: DMPP can induce the release of various neurotransmitters, including dopamine, norepinephrine, and serotonin.[3][5] Notably, it can trigger both nAChR-mediated exocytotic release and carrier-mediated release through interaction with monoamine transporters, providing a model to study different modes of neurotransmission.[3]

-

Modulation of Neuronal Excitability: As an agonist of ligand-gated ion channels, DMPP causes depolarization of neuronal membranes by inducing inward currents.[5][6] This property is leveraged in electrophysiological studies to investigate the impact of nAChR activation on neuronal firing patterns and synaptic plasticity.

-

Studies of Neuromuscular and Autonomic Function: DMPP's action as a ganglionic stimulant allows for the investigation of autonomic nervous system function and its influence on cardiovascular and other physiological processes.[4][7]

-

Anti-inflammatory Research: Nicotinic agonists like DMPP have demonstrated anti-inflammatory effects in various models, suggesting a role for the cholinergic system in modulating immune responses.[1]

-

Oncology Research: DMPP has been shown to inhibit glioma size in preclinical models by affecting the tumor vasculature, indicating a potential, indirect anti-angiogenic effect.[4]

Quantitative Data

The following tables summarize key quantitative data for DMPP from various experimental systems.

Table 1: Receptor Binding and Channel Activation

| Parameter | Receptor/Channel | Preparation | Value |

| IC50 | α4 nicotinic channels | Xenopus oocytes | 0.77 µM[1][2] |

| DC50 | α3β4 nAChR desensitization | SH-SY5Y cells | 1.8 µM[8] |

| Ki | α2β2 nAChR | Xenopus oocytes | Significantly higher affinity than for α2β4[9] |

| Ki | α4β2 nAChR | Rat brain P2 membranes | In the nanomolar range for some analogs[10] |

Table 2: Effects on Neurotransmitter Transport and Release

| Parameter | Transporter/Process | Preparation | Value |

| IC50 | [3H]Dopamine uptake | Rat striatal synaptosomes | 3.18 µM[3] |

| IC50 | [3H]Serotonin uptake | Rat hippocampal synaptosomes | 0.49 µM[3] |

| EC50 | Acetylcholine-induced current (in the presence of 10 µM DMPP) | Guinea pig myenteric neurons | 1481 ± 459 µM[11] |

Experimental Protocols

Protocol 1: In Vitro Electrophysiology - Whole-Cell Patch-Clamp Recording of DMPP-Induced Currents

This protocol describes the measurement of inward currents induced by DMPP in cultured neurons using the whole-cell patch-clamp technique.

Materials:

-

Cultured neurons (e.g., primary hippocampal neurons or a suitable neuronal cell line like SH-SY5Y)

-

External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4)

-

Internal solution (in mM): 140 KCl, 2 MgCl2, 10 HEPES, 0.2 EGTA, 2 ATP-Mg, 0.3 GTP-Na (pH 7.2)

-

DMPP stock solution (10 mM in sterile water)

-

Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

-

Borosilicate glass capillaries for pipette pulling

Procedure:

-

Prepare fresh external and internal solutions and filter-sterilize the external solution.

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.

-

Place a coverslip with cultured neurons in the recording chamber on the microscope stage and perfuse with external solution at a constant rate.

-

Approach a neuron with the patch pipette and form a gigaohm seal.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Clamp the neuron at a holding potential of -60 mV.

-

Prepare working concentrations of DMPP by diluting the stock solution in the external solution.

-

Apply DMPP to the neuron using a perfusion system. Start with a low concentration (e.g., 1 µM) and perform a dose-response study with increasing concentrations (e.g., up to 100 µM).

-

Record the inward current elicited by DMPP application.

-

Ensure a sufficient washout period with external solution between applications to allow for receptor recovery.

-

Analyze the peak amplitude of the DMPP-induced current for each concentration to generate a dose-response curve.

dot

Caption: Workflow for Patch-Clamp Electrophysiology.

Protocol 2: In Vivo Microdialysis for Measuring DMPP-Induced Neurotransmitter Release

This protocol outlines the procedure for in vivo microdialysis in a rodent model to measure changes in extracellular neurotransmitter levels following DMPP administration.

Materials:

-

Anesthetized or freely moving rodent (rat or mouse)

-

Stereotaxic frame

-

Microdialysis probe (sized appropriately for the target brain region)

-

Perfusion pump

-

Artificial cerebrospinal fluid (aCSF)

-

DMPP solution in aCSF

-

Fraction collector

-

HPLC system with electrochemical detection for neurotransmitter analysis

Procedure:

-

Anesthetize the animal and secure it in the stereotaxic frame.

-

Surgically implant the microdialysis probe into the target brain region (e.g., striatum or hippocampus).

-

Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).

-

Allow for a stabilization period (e.g., 1-2 hours) to establish a baseline.

-

Collect dialysate samples at regular intervals (e.g., every 10-20 minutes) using a fraction collector.

-

After collecting baseline samples, switch the perfusion medium to aCSF containing DMPP.

-

Continue collecting dialysate fractions during and after DMPP administration.

-

Analyze the collected samples for neurotransmitter content using HPLC-ED.

-

Express the neurotransmitter concentrations in the post-DMPP fractions as a percentage of the baseline levels.

dot

Caption: Workflow for In Vivo Microdialysis.

Protocol 3: Calcium Imaging of DMPP-Evoked Neuronal Activity

This protocol details the use of a fluorescent calcium indicator to visualize changes in intracellular calcium concentration in response to DMPP in cultured neurons.

Materials:

-

Cultured neurons on glass-bottom dishes

-

Fluorescent calcium indicator (e.g., Fluo-4 AM or Fura-2 AM)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer

-

DMPP stock solution

-

Fluorescence microscope with a camera and appropriate filter sets

-

Image analysis software

Procedure:

-

Prepare a loading solution of the calcium indicator in HBSS with a small amount of Pluronic F-127 to aid in dye loading.

-

Incubate the cultured neurons with the loading solution at 37°C for 30-45 minutes.

-

Wash the cells with fresh HBSS to remove excess dye and allow for de-esterification of the AM ester.

-

Place the dish on the microscope stage and acquire a baseline fluorescence image.

-

Perfuse the cells with HBSS containing a known concentration of DMPP.

-

Acquire a time-lapse series of fluorescence images to record the change in intracellular calcium.

-

After the response, perfuse with HBSS to wash out the DMPP.

-

Analyze the image series by selecting regions of interest (ROIs) over individual cell bodies and plotting the change in fluorescence intensity over time.

-

Quantify the response by measuring the peak change in fluorescence relative to the baseline (ΔF/F0).

Signaling Pathways

DMPP, as a nicotinic acetylcholine receptor agonist, primarily initiates signaling through the opening of the nAChR ion channel, leading to an influx of cations, predominantly Na+ and Ca2+. The subsequent increase in intracellular Ca2+ concentration is a critical event that triggers multiple downstream signaling cascades.

dot

Caption: DMPP-nAChR Signaling Pathway.

References

- 1. 1,1-Dimethyl-4-phenylpiperazinium iodide = 98 TLC or titration, powder 54-77-3 [sigmaaldrich.com]

- 2. ebiohippo.com [ebiohippo.com]

- 3. Carrier-mediated release of monoamines induced by the nicotinic acetylcholine receptor agonist DMPP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Actions of dimethylphenylpiperazinium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dual effect of DMPP on the resting release of noradrenaline from rat hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. scbt.com [scbt.com]

- 8. researchgate.net [researchgate.net]

- 9. Determinants of agonist binding affinity on neuronal nicotinic receptor beta subunits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Application Notes and Protocols for 1,1-Dimethyl-4-acetylpiperazinium iodide in Cell Culture Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1-Dimethyl-4-acetylpiperazinium iodide is a quaternary ammonium (B1175870) compound that acts as an agonist for nicotinic acetylcholine (B1216132) receptors (nAChRs).[1] These receptors are ligand-gated ion channels that mediate fast synaptic transmission in the central and peripheral nervous systems.[2] Upon activation by agonists like this compound, nAChRs undergo a conformational change that opens a transmembrane pore, leading to an influx of cations, primarily Na+ and Ca2+.[3] This influx results in the depolarization of the cell membrane and the initiation of downstream signaling cascades.

The study of nAChR agonists is crucial for understanding their roles in various physiological processes and their potential as therapeutic agents for neurological and other disorders. The human neuroblastoma cell line, SH-SY5Y, is a widely used in vitro model for such studies due to its expression of various nAChR subtypes.

These application notes provide detailed protocols for investigating the effects of this compound on cell viability, apoptosis, and intracellular calcium mobilization in SH-SY5Y cells.

Data Presentation

Due to the limited availability of specific quantitative data for this compound in the public domain, the following table provides hypothetical, yet representative, data that could be generated using the protocols described herein. Researchers should determine these values experimentally for their specific cell lines and assay conditions.

| Assay | Parameter | Value | Cell Line |

| Cell Viability (MTT) | IC50 (48 hours) | > 100 µM | SH-SY5Y |

| Apoptosis (Annexin V) | % Apoptotic Cells (at 50 µM for 24 hours) | 25% (Early and Late Apoptosis) | SH-SY5Y |

| Calcium Influx | EC50 | 10 µM | SH-SY5Y |

| Electrophysiology | Whole-cell current (at 30 µM) | Inward current of -200 pA at -60 mV | SH-SY5Y |

Experimental Protocols

Cell Culture of SH-SY5Y Neuroblastoma Cells

The SH-SY5Y human neuroblastoma cell line is a commonly used model for neurobiological studies.

Materials:

-

SH-SY5Y cells

-

Dulbecco's Modified Eagle Medium (DMEM/F12)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

Protocol:

-

Culture SH-SY5Y cells in DMEM/F12 supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Maintain the cells in a humidified incubator at 37°C with 5% CO2.

-

Subculture the cells when they reach 80-90% confluency.

-

To subculture, wash the cells with PBS, and then add Trypsin-EDTA to detach the cells.

-

Neutralize the trypsin with complete growth medium, centrifuge the cells, and resuspend them in fresh medium for plating.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[4][5][6]

Materials:

-

SH-SY5Y cells